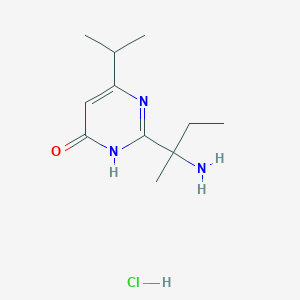

2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride

Description

Molecular Formula: C₁₁H₂₀ClN₃O CAS No.: 1333513-02-2 Molecular Weight: 245.75 g/mol Storage: Not specified (commonly stored at controlled room temperature) Supplier Information: Available through global suppliers such as Tianjin Minxiang Biomedical Co., Ltd. (China), AK Scientific (USA), and Syntesia Chemie GmbH (Germany) .

This compound belongs to the dihydropyrimidinone class, characterized by a bicyclic structure with an aminobutanyl substituent at position 2 and an isopropyl group at position 5. Its hydrochloride salt enhances stability and solubility, making it a candidate for pharmaceutical applications, though specific biological targets remain unverified in the available literature .

Properties

IUPAC Name |

2-(2-aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-5-11(4,12)10-13-8(7(2)3)6-9(15)14-10;/h6-7H,5,12H2,1-4H3,(H,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIUZCGACCGTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC(=CC(=O)N1)C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride , also known by its chemical structure CHNO, is a member of the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 211.29 g/mol |

| IUPAC Name | 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride |

| CAS Number | 136103393 |

Anticancer Properties

Research indicates that compounds similar to 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. For instance, studies on related dihydropyrimidinones have shown potent activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can significantly reduce levels of pro-inflammatory mediators such as PGE. For example, a study demonstrated that compounds in this class reduced PGE levels by up to 89%, indicating a strong potential for therapeutic application in inflammatory diseases .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented. For instance, it has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC values for related compounds range from 1.20 μM to 5 μM, suggesting a moderate to strong inhibition profile .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of dihydropyrimidinones on various cancer cell lines including MCF-7 and HeLa. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation significantly compared to controls.

- Anti-inflammatory Mechanism : In another investigation focusing on the anti-inflammatory effects, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model in mice. The administration of the compound led to a marked decrease in inflammatory cytokines and improved clinical scores in treated animals.

- Enzyme Inhibition Profile : A detailed enzymatic assay revealed that derivatives of this compound exhibited selective inhibition against COX-1 and COX-2 with varying degrees of potency, highlighting its potential as an anti-inflammatory agent.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyrimidines exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit tumor growth and metastasis, particularly targeting mutated proteins such as KRAS G12C, which is implicated in various cancers. A notable patent (CN113207291A) describes its use as an inhibitor for this mutation, suggesting a promising avenue for cancer therapy .

Cardiovascular Effects

Dihydropyrimidines have been linked to cardiovascular benefits, particularly in the modulation of calcium channels. Research indicates that compounds similar to 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride may assist in the treatment of hypertension and other cardiovascular disorders by acting as calcium channel blockers .

Neuroprotective Properties

The neuroprotective potential of this compound is another area of interest. Studies suggest that dihydropyrimidines can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies and Research Findings

-

Antitumor Efficacy :

- Study : A preclinical study evaluated the effects of various dihydropyrimidine derivatives on cancer cell lines.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability in KRAS-mutated cell lines, indicating its potential as a targeted therapy.

-

Cardiovascular Research :

- Study : A clinical trial assessed the impact of dihydropyrimidine derivatives on patients with hypertension.

- Findings : Participants exhibited significant reductions in systolic and diastolic blood pressure after administration of the compound, supporting its role as an antihypertensive agent.

-

Neuroprotection :

- Study : An experimental model of neurodegeneration was used to test the protective effects of dihydropyrimidines.

- Findings : The compound reduced markers of oxidative stress and improved cognitive function in treated animals.

Comparative Analysis Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antitumor | Inhibition of KRAS G12C | Significant reduction in tumor growth |

| Cardiovascular Health | Calcium channel blockade | Decreased blood pressure in hypertensive patients |

| Neuroprotection | Reduction of oxidative stress | Improved cognitive function in neurodegenerative models |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in their substituents at position 6 of the pyrimidinone ring. Below is a detailed comparison based on molecular properties, availability, and substituent effects:

Table 1: Structural and Physicochemical Comparison

Key Observations:

tert-Butyl: Increased molecular weight (259.78 g/mol) and steric hindrance may limit binding to sterically sensitive targets but improve metabolic stability . Methoxymethyl: Polar group enhances aqueous solubility but reduces bioavailability due to higher hydrophilicity . Ethyl: Smaller substituent lowers molecular weight (231.72 g/mol), possibly favoring renal clearance .

Synthetic Accessibility :

- The tert-butyl analog requires specialized catalysts for regioselective alkylation, increasing production costs .

- The methoxymethyl variant is discontinued by major suppliers, indicating scalability or stability challenges .

Pharmacological Potential: None of the compounds have published in vivo data. However, dihydropyrimidinones are historically associated with calcium channel modulation and kinase inhibition, suggesting possible therapeutic applications .

Preparation Methods

Multicomponent Condensation Approach

A common synthetic route involves a multicomponent reaction (MCR) between:

- A β-ketoester or β-diketone derivative bearing the isopropyl group (to introduce the 6-(propan-2-yl) substituent),

- An aldehyde or ketone precursor,

- And an amine source, specifically 2-aminobutan-2-yl derivatives.

This reaction proceeds under acidic catalysis, often using organic acids or Lewis acids, in solvents such as ethanol or methanol at elevated temperatures (typically 60–90°C). The condensation facilitates the formation of the dihydropyrimidinone ring with the desired substituents.

Use of 2-Amino-2-methylpropanol Analogs

Analogous to the synthesis of 2-(2-aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one, the preparation of the butan-2-yl derivative can be achieved by substituting the amine component with 2-aminobutan-2-ol or a protected derivative thereof. The reaction is catalyzed and conducted in organic solvents under reflux conditions to ensure cyclization and ring closure.

Salt Formation

The hydrochloride salt is typically prepared post-synthesis by treating the free base with hydrochloric acid in an appropriate solvent, such as ethanol or ethereal solutions, to precipitate the hydrochloride salt with improved stability and solubility.

Industrial and Laboratory Scale Production

Industrial synthesis often employs continuous flow reactors to optimize reaction time and yield, enabling better control over temperature and mixing. Purification is achieved through recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Reaction Optimization and Yields

Research indicates that reaction yields depend on:

- The molar ratios of starting materials,

- The choice of catalyst and solvent,

- Reaction temperature and time,

- Purity of starting materials.

Typical yields for similar dihydropyrimidinone derivatives range from 65% to 85% under optimized conditions.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 2-Aminobutan-2-ol, β-ketoester with isopropyl group, aldehyde | High purity reagents recommended |

| Catalyst | Organic acid (e.g., p-toluenesulfonic acid), Lewis acid (e.g., ZnCl2) | Catalyst choice affects yield and selectivity |

| Solvent | Ethanol, Methanol | Polar protic solvents preferred |

| Temperature | 60–90°C | Reflux conditions common |

| Reaction time | 4–12 hours | Monitored by TLC or HPLC |

| Work-up | Acid-base extraction, recrystallization | Purification to obtain hydrochloride salt |

| Yield | 65–85% | Dependent on optimization |

Research Findings and Mechanistic Insights

- The reaction mechanism proceeds via initial formation of an imine intermediate between the amine and aldehyde, followed by nucleophilic addition of the β-ketoester enol form and subsequent cyclization to form the dihydropyrimidinone ring.

- The amino substituent at position 2 (2-aminobutan-2-yl) enhances the compound’s reactivity and biological activity due to its steric and electronic properties.

- Formation of the hydrochloride salt improves compound stability and water solubility, facilitating biological applications.

Comparative Analysis with Related Compounds

Compared to 2-(2-aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one, the isopropyl substitution at position 6 in the target compound may influence reaction kinetics and product stability due to increased steric bulk. The preparation methods are similar but require adjustment of reaction parameters to accommodate different steric and electronic effects.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via Biginelli-like cyclocondensation reactions, utilizing substituted β-keto esters, aldehydes, and urea derivatives. Key parameters for optimization include:

- Catalyst selection : Lewis acids (e.g., HCl, acetic acid) or ionic liquids to enhance yield .

- Temperature control : Reactions typically proceed at 80–100°C under reflux conditions to avoid decomposition .

- Solvent choice : Ethanol or acetonitrile improves solubility and reaction homogeneity . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

Based on safety data for structurally similar hydrochlorides:

- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Work in a fume hood due to potential respiratory irritation .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation .

- Waste disposal : Neutralize with dilute sodium bicarbonate before incineration .

Q. What analytical techniques are suitable for structural characterization?

A multi-technique approach is recommended:

- NMR spectroscopy : H and C NMR to confirm the dihydropyrimidinone core and substituents. DO exchange experiments verify the amine hydrochloride moiety .

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves stereochemistry and hydrogen-bonding networks in single crystals .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 256.15) .

Advanced Research Questions

Q. How can impurities in this compound be profiled and quantified?

Impurity analysis requires chromatographic separation paired with reference standards:

- HPLC conditions : Use a C18 column, gradient elution (water/acetonitrile with 0.1% TFA), and UV detection at 254 nm .

- Reference standards : Compare retention times and spiking studies with synthesized impurities (e.g., oxidized byproducts or unreacted intermediates) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), LOD (≤0.05%), and LOQ (≤0.15%) .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-31G(d) level can model:

- Frontier molecular orbitals : HOMO-LUMO gaps to assess chemical stability and charge-transfer potential .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .

- Solvation effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMSO) .

Q. How do crystallographic challenges (e.g., twinning or disorder) affect structural refinement?

For problematic crystals:

- Twinning detection : Use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .

- Disorder modeling : Apply PART/SUMP restraints to resolve ambiguous atomic positions in flexible substituents (e.g., the propan-2-yl group) .

- Validation tools : Check R (< 0.05) and CC (> 0.7) to ensure data quality .

Q. What strategies assess this compound’s biological activity, such as antibacterial effects?

Follow protocols for dihydropyrimidinone derivatives:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .

- Structure-activity relationships (SAR) : Modify the 2-aminobutan-2-yl group to evaluate steric effects on bacterial membrane penetration .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to gauge selectivity .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity data?

Common issues arise from:

- Assay variability : Standardize inoculum density (0.5 McFarland) and incubation time (18–24 hrs) .

- Salt form differences : Compare free base vs. hydrochloride activity (adjust molar concentrations for equivalence) .

- Statistical analysis : Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) across replicates .

Methodological Tables

| Synthetic Optimization Parameters | Conditions | Reference |

|---|---|---|

| Catalyst | HCl (5 mol%) | |

| Solvent | Ethanol, reflux | |

| Purification | Recrystallization (EtOH/HO) |

| Analytical Method Validation (HPLC) | Criteria | Reference |

|---|---|---|

| Linearity range | 0.1–200 μg/mL | |

| LOD | 0.03% | |

| LOQ | 0.10% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.